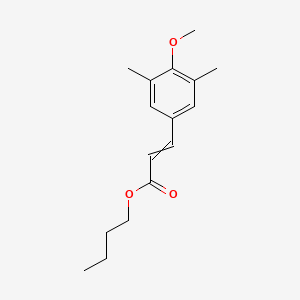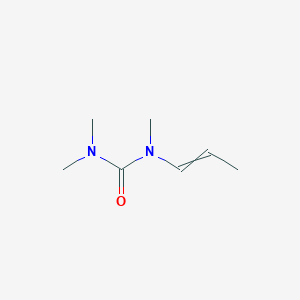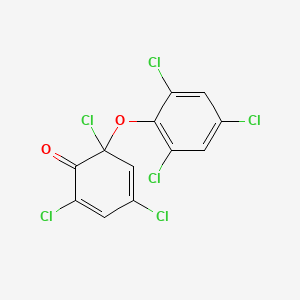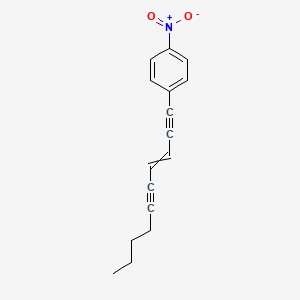
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- is an organic compound that features a benzonitrile core substituted with a butylethylamino group at the 4-position and a trifluoromethyl group at the 2-position
Méthodes De Préparation
This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The butylethylamino group can be introduced through nucleophilic substitution reactions involving appropriate amine precursors.
Analyse Des Réactions Chimiques
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The butylethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior. These interactions contribute to the compound’s effects in different applications .
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- can be compared with other similar compounds, such as:
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: This compound also contains a trifluoromethyl group but differs in the presence of a chloro substituent instead of the butylethylamino group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures and functional groups.
Other trifluoromethylated aromatic compounds: These compounds have varying substituents and core structures but share the trifluoromethyl group, which imparts unique properties.
The uniqueness of benzonitrile, 4-(butylethylamino)-2-(trifluoromethyl)- lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
821776-49-2 |
|---|---|
Formule moléculaire |
C14H17F3N2 |
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
4-[butyl(ethyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H17F3N2/c1-3-5-8-19(4-2)12-7-6-11(10-18)13(9-12)14(15,16)17/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
WVHPOVRZHHXCHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)

![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)




![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

